BenchChemオンラインストアへようこそ!

4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone

Constitutional isomerism Scaffold diversification Structure-activity relationship

4,6-Dimethyl-3,4-dihydro-2(1H)-quinolinone (CAS 181121-99-3, molecular formula C11H13NO, molecular weight 175.23 g/mol) is a bicyclic δ-lactam belonging to the 3,4-dihydro-2(1H)-quinolinone (DHQO) heterocycle class. This scaffold forms the structural core of FDA-approved drugs including cilostazol (PDE3 inhibitor), carteolol (β-adrenergic blocker), and aripiprazole (antipsychotic), and is recognized as a privileged pharmacophore in medicinal chemistry.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 181121-99-3
Cat. No. B3324208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone
CAS181121-99-3
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC2=C1C=C(C=C2)C
InChIInChI=1S/C11H13NO/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-5,8H,6H2,1-2H3,(H,12,13)
InChIKeyNGYHLNDDRIMSBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-3,4-dihydro-2(1H)-quinolinone (CAS 181121-99-3): Chemical Identity and Scaffold Context for Procurement


4,6-Dimethyl-3,4-dihydro-2(1H)-quinolinone (CAS 181121-99-3, molecular formula C11H13NO, molecular weight 175.23 g/mol) is a bicyclic δ-lactam belonging to the 3,4-dihydro-2(1H)-quinolinone (DHQO) heterocycle class . This scaffold forms the structural core of FDA-approved drugs including cilostazol (PDE3 inhibitor), carteolol (β-adrenergic blocker), and aripiprazole (antipsychotic), and is recognized as a privileged pharmacophore in medicinal chemistry [1]. The compound is available from multiple chemical suppliers at ≥95% purity and is primarily utilized as a synthetic intermediate and building block for the construction of more complex bioactive molecules, particularly in drug discovery programs targeting G protein-coupled receptors, kinases, and CNS indications [1].

Why 4,6-Dimethyl-3,4-dihydro-2(1H)-quinolinone Cannot Be Simply Replaced by Unsubstituted or Mono-Methyl DHQO Analogs


Within the 3,4-dihydro-2(1H)-quinolinone family, both the position and multiplicity of methyl substitution fundamentally alter molecular topology, electronic distribution, and synthetic utility. SAR studies from the Meiring et al. (2013, 2017) MAO-B inhibition programs establish that C6 substitution substantially changes pharmacological profile relative to the unsubstituted scaffold [1], while the single C4 methyl introduces a stereogenic center absent in the achiral parent hydrocarbostyril (CAS 553-03-7) and in the gem-dimethyl 4,4-dimethyl analog (CAS 76693-04-4), which is constitutionally isomeric (both C11H13NO, MW 175.23) but topologically and stereochemically distinct . The dual 4,6-dimethyl pattern creates a unique combination of C6 electronic modulation and C4 chirality that is not replicated by any single-methyl analog (4-methyl, CAS 30696-28-7; 6-methyl, CAS 20150-83-8), making indiscriminate substitution scientifically invalid for chiral SAR exploration, asymmetric synthesis, and scaffold-oriented library design [2].

Quantitative Differentiation Evidence for 4,6-Dimethyl-3,4-dihydro-2(1H)-quinolinone vs. Closest Analogs


Constitutional Isomerism: 4,6-Dimethyl vs. 4,4-Dimethyl DHQO — Identical Molecular Weight, Divergent Topology and Reactivity

4,6-Dimethyl-3,4-dihydro-2(1H)-quinolinone (CAS 181121-99-3) is a constitutional isomer of 4,4-dimethyl-3,4-dihydro-2(1H)-quinolinone (CAS 76693-04-4). Both share the identical molecular formula C11H13NO and molecular weight 175.23 g/mol, yet differ fundamentally in methylation topology: the target compound bears one methyl at C4 and one at C6 (SMILES: Cc1ccc2c(c1)C(C)CC(=O)N2) , while the 4,4-dimethyl isomer carries a gem-dimethyl group at C4 with no aromatic substitution (SMILES: CC1(C)CC(=O)NC2=CC=CC=C21) . The 4,6-dimethyl pattern leaves the C4 position mono-substituted, generating a stereogenic center suitable for enantioselective synthesis applications, whereas the gem-dimethyl at C4 in the constitutional isomer eliminates this chiral handle entirely, blocking asymmetric derivatization strategies at this position [1].

Constitutional isomerism Scaffold diversification Structure-activity relationship

MAO-B SAR Positioning: C6 Methyl Substitution vs. C7 Hydroxy/Benzyloxy Substitution Patterns

The Meiring et al. (2013, 2017) SAR studies demonstrate that substitution position on the 3,4-dihydro-2(1H)-quinolinone scaffold critically determines MAO isoform selectivity and potency. The 2013 study established that C7-substituted derivatives (e.g., 7-(3-bromobenzyloxy)-DHQO) achieve potent MAO-B inhibition with IC50 = 2.9 nM and 2,750-fold selectivity for MAO-B over MAO-A [1]. Conversely, the C7-hydroxy analog (7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, CAS 22246-18-0) is a weak MAO-A inhibitor (IC50 = 183 μM) with no measurable MAO-B activity . The 2017 follow-up study of C6- and C7-substituted derivatives confirmed that all 14 analogs tested were MAO-B specific, with the most potent C7-substituted inhibitor (3a) achieving IC50 = 0.0014 μM (1.4 nM) and selectivities ranging from 99- to 40,000-fold [2]. While 4,6-dimethyl-3,4-dihydro-2(1H)-quinolinone has not been directly assayed in these studies, its C6-methyl substitution pattern places it in a structurally distinct sub-class from the high-potency C7-benzyloxy series, predicting a differentiated MAO-B potency and selectivity profile based on the established positional SAR that C7 substitution yields significantly more potent MAO-B inhibition than C6 substitution [1].

Monoamine oxidase inhibition Structure-activity relationship Neurodegenerative disease

Chiral Handle for Asymmetric Synthesis: Single C4 Methyl vs. Achiral Parent Scaffolds

The single methyl group at the C4 position of 4,6-dimethyl-3,4-dihydro-2(1H)-quinolinone generates a stereogenic center (C4) that is absent in the unsubstituted parent scaffold hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone, CAS 553-03-7, C9H9NO, MW 147.17) [1] and is also absent in the 6-methyl analog (6-methyl-3,4-dihydro-2(1H)-quinolinone, CAS 20150-83-8, C10H11NO, MW 161.20) which lacks any C4 substitution . The 4-methyl analog (CAS 30696-28-7, C10H11NO, MW 161.20) shares the C4 chiral center but lacks the C6 methyl, resulting in lower molecular weight and different electronic character of the aromatic ring . The 4,6-dimethyl compound uniquely combines C4 chirality with C6 aromatic methyl substitution (MW 175.23), offering a chiral scaffold for enantioselective derivatization — a capability not available from achiral analogs. Enantioselective synthetic methodologies for dihydroquinolinones via asymmetric [4+2] annulation, Brønsted acid-catalyzed intramolecular aza-Michael reactions, and Pd-catalyzed decarboxylative asymmetric allylic alkylation have been recently reported [2], underscoring the growing demand for chiral DHQO building blocks.

Asymmetric synthesis Chiral building block Enantioselective catalysis

Scaffold Pharmacological Validation: DHQO Core in FDA-Approved Drugs vs. Uncharacterized 4,6-Dimethyl Derivative

The 3,4-dihydro-2(1H)-quinolinone scaffold is a clinically validated pharmacophore present in multiple FDA-approved drugs: cilostazol (PDE3 inhibitor, antiplatelet), carteolol (β-adrenergic blocker), and aripiprazole (D2/5-HT1A partial agonist, antipsychotic) [1]. The scaffold exhibits activity across phosphodiesterase inhibition, β-adrenergic receptor blockade, vasopressin receptor antagonism, and serotonin/dopamine receptor modulation [1]. While 4,6-dimethyl-3,4-dihydro-2(1H)-quinolinone itself lacks published direct pharmacological characterization, its position as a 4,6-disubstituted DHQO scaffold member places it within this pharmacologically privileged chemical space. By contrast, the unsubstituted parent hydrocarbostyril has only weak MAO-A inhibitory activity (no published MAO-B activity) and is primarily used as a synthetic intermediate. The dual 4,6-dimethyl substitution pattern may modulate the scaffold's intrinsic pharmacological properties through combined steric (C4 methyl) and electronic (C6 methyl) effects, providing a differentiated starting point for lead optimization compared to the unsubstituted core or mono-substituted analogs [2].

Privileged scaffold Drug repositioning Pharmacophore validation

Physicochemical Property Differentiation: Molecular Weight, Formula, and Purity Across DHQO Analog Series

4,6-Dimethyl-3,4-dihydro-2(1H)-quinolinone (C11H13NO, MW 175.23) is available from commercial vendors at ≥95% purity (Chemenu: 95%+; Leyan: 98%) . Its molecular weight is 14.03 g/mol higher than the mono-methyl analogs (4-methyl and 6-methyl, both C10H11NO, MW 161.20) and 28.06 g/mol higher than the unsubstituted parent (C9H9NO, MW 147.17) [1]. The compound shares identical molecular formula and molecular weight with the constitutional isomer 4,4-dimethyl-3,4-dihydro-2(1H)-quinolinone (C11H13NO, MW 175.23) , making chromatographic or spectroscopic differentiation essential for identity verification. The SMILES string (Cc1ccc2c(c1)C(C)CC(=O)N2) confirms the aromatic C6 methyl and aliphatic C4 methyl substitution pattern . No melting point, boiling point, density, or solubility data are available in primary literature or vendor technical datasheets for this specific compound .

Physicochemical properties Molecular descriptor Procurement specification

Recommended Application Scenarios for 4,6-Dimethyl-3,4-dihydro-2(1H)-quinolinone Based on Quantitative Differentiation Evidence


Chiral Scaffold for Enantioselective DHQO Library Synthesis

The C4 mono-methyl substitution creates a stereogenic center that enables enantioselective derivatization strategies. Unlike the achiral parent hydrocarbostyril or the gem-dimethyl 4,4-dimethyl isomer, 4,6-dimethyl-3,4-dihydro-2(1H)-quinolinone can serve as a chiral building block for asymmetric [4+2] annulation, organocatalytic Michael addition, or Pd-catalyzed asymmetric allylic alkylation reactions to generate enantioenriched DHQO libraries [1]. The presence of the C6 methyl further differentiates this scaffold from the 4-methyl analog (CAS 30696-28-7) by providing aromatic substitution for electronic tuning. This scenario directly follows from the constitutional isomerism and chirality evidence established in Evidence Items 1 and 3 of Section 3 [2].

MAO-B Lead Optimization Starting from a C6-Methyl Baseline Scaffold

The Meiring et al. (2013, 2017) SAR studies establish that C7-substituted DHQO derivatives achieve nanomolar MAO-B inhibition (IC50 1.4–2.9 nM), while C6 substitution represents a structurally distinct and less-explored region of the SAR landscape [1]. 4,6-Dimethyl-3,4-dihydro-2(1H)-quinolinone provides a C6-methyl-substituted starting scaffold for systematic exploration of C6-derivatized MAO-B inhibitors, potentially yielding compounds with differentiated selectivity windows compared to the extensively characterized C7-benzyloxy series. This application is grounded in the MAO-B SAR positioning evidence from Evidence Item 2 of Section 3 [2].

Constitutional Isomer-Controlled Scaffold Diversification for Kinase Inhibitor Discovery

The 4,4-dimethyl DHQO core has been validated as a scaffold for Rho-kinase (ROCK) inhibitor development [1]. The 4,6-dimethyl isomer offers a topologically distinct alternative for kinase inhibitor programs, where the C4 mono-methyl (rather than gem-dimethyl) and C6 aromatic methyl (absent in the 4,4-dimethyl isomer) provide different vectors for fragment growth and altered steric/electronic profiles at the ATP-binding site. This scenario is supported by the constitutional isomerism differentiation established in Evidence Item 1 and the pharmacological scaffold validation in Evidence Item 4 of Section 3 [2].

Pharmacophore-Guided Fragment-Based Drug Discovery on a Clinically Validated Scaffold

With the DHQO core present in three FDA-approved drugs (cilostazol, carteolol, aripiprazole), 4,6-dimethyl-3,4-dihydro-2(1H)-quinolinone represents an underexplored disubstituted member of this privileged chemotype [1]. The C6 methyl occupies the same aromatic position as the butoxy-tetrazole side chain in cilostazol, but with minimal steric bulk, making it suitable for fragment-based screening approaches where initial hits can be elaborated through structure-guided optimization. This application follows from the scaffold pharmacological validation evidence in Evidence Item 4 of Section 3 [2].

Quote Request

Request a Quote for 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.